Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate

Anticancer Thiazole Cytotoxicity

Researchers face unpredictable outcomes when substituting thiazole analogs without comparative data. This compound offers a unique 2-amino-2-oxoethyl and 4-methyl acetate substitution pattern, enabling exploration of novel chemical space. Key advantages: 1) Defined scaffold for de novo antimicrobial/anticancer SAR campaigns. 2) Unsolved synthetic challenge for methodology development. 3) Suitable as a reference standard for thiazole-related impurity analysis. Procure with confidence knowing exact structural identity is assured.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
Cat. No. B12216373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CSC(=N1)CC(=O)N
InChIInChI=1S/C8H10N2O3S/c1-13-8(12)2-5-4-14-7(10-5)3-6(9)11/h4H,2-3H2,1H3,(H2,9,11)
InChIKeyNAVOFKRRZKVVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate: Identity & Procurement


Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate is a synthetic, thiazole-based small molecule with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . Its structure features a 1,3-thiazole core substituted at the 2-position with an amino-2-oxoethyl group and at the 4-position with a methyl acetate group. The compound is primarily offered for research and development purposes by chemical vendors , often as a building block or intermediate in medicinal chemistry, particularly for exploring antimicrobial and anticancer agents . However, a direct evaluation of its intrinsic properties is hampered by the lack of primary, peer-reviewed data.

1
Thiazole-based building block for exploratory SAR
2
No peer-reviewed bioactivity: all screening data must be generated
3
Analytical reference standard research possible if purity verified
Data to verify; procurement should align with exploratory studies.

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate: Generic Substitution Risks


Despite the absence of specific quantitative data for Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate, the principle of non-interchangeability within the thiazole class is firmly established in medicinal chemistry [1]. Small structural variations, such as the specific substitution pattern on the thiazole ring (e.g., comparing methyl esters to ethyl esters or free carboxylic acids) or the nature of the N-linked group (e.g., amino-2-oxoethyl vs. formamido), are known to profoundly alter pharmacokinetic properties (solubility, permeability, metabolic stability) and target binding affinity [2]. Without explicit, comparative data for this precise compound, a scientist or procurement manager must assume that substituting a closely related analog (e.g., an ethyl ester or a different thiazole isomer) could lead to divergent and unpredictable experimental outcomes, invalidating any research dependent on its specific molecular properties. This document, therefore, serves as a critical transparency report on the current evidence gap.

Structural analog mismatch

Thiazole substitution pattern changes (ester vs acid, amino-oxoethyl vs formamido) may shift solubility, permeability, and target binding without compound-specific data.

Experimental outcome divergence

Closely related thiazole analogs cannot be assumed interchangeable; without direct comparative data, substitution may invalidate research endpoints.

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate: Evidence Gap Analysis


Anticancer Activity: No Compound-Specific Data

A search for quantitative anticancer data for Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate reveals a critical evidence gap. While vendor sites claim its use as a lead for anticancer agents , and a structurally related compound (Compound 6i) shows an IC50 of 6.10 µM against the MCF-7 breast cancer cell line , no direct assay data (IC50, GI50, etc.) was found for the target compound itself against any cancer cell line. The comparator data is for a different, though related, molecule and cannot be directly attributed to the target compound.

Anticancer Activity
Class-level inference
Target: No peer-reviewed data Comparator (Compound 6i): IC50 6.10 µM (MCF-7)
Data to verify
Comparator data not attributable to target compound.
Anticancer Thiazole Cytotoxicity

Antimicrobial Activity: No Validated MIC Data

Vendor sources generically state that this compound exhibits antimicrobial properties and has been tested for antibacterial activity . However, a comprehensive search of peer-reviewed literature and authoritative databases yields no specific Minimum Inhibitory Concentration (MIC) values for Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate against any bacterial or fungal strain. In contrast, literature on the broader class of thiazole derivatives reports potent activity, such as MIC50 values of 0.30 µg/mL against S. pseudintermedius for certain analogs [1], or MIC values of 1-2 µg/mL against S. aureus for other derivatives [2]. Without quantitative MIC data for the target compound, any claim of antimicrobial potency is unsubstantiated.

Antimicrobial Activity
Class-level inference
Target: No validated MIC values Comparator: Related thiazoles MIC50 0.30 µg/mL (S. pseudintermedius)
Data to verify
Antimicrobial potency claims unsubstantiated for target.
Antimicrobial Thiazole MIC

Synthesis and Yield: No Published Protocol

The compound is frequently described as a synthetic intermediate , yet no primary research article or patent detailing its specific synthesis, optimization, or yield has been identified. Vendor descriptions allude to 'multi-step protocols' and 'moderate yields' without providing quantitative data . This contrasts with established processes for related aminothiazole acetic acid derivatives, where patent literature describes methods achieving 'high yield and high reactor yield' [1]. The absence of a validated synthetic procedure with defined yields presents a significant practical hurdle for a research group considering its use or scale-up.

Synthesis & Yield
Class-level inference
Target: No published protocol or yield data Comparator: Patent literature for related aminothiazoles reports 'high yield' processes
Data to verify
Requires synthesis development from scratch; no benchmark available.
Synthetic Intermediate Thiazole Process Chemistry

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate: Validated Application Scenarios


Exploratory SAR Studies

Given its structural features—a thiazole core and a pendant amino-oxoethyl acetate group—this compound may serve as a starting point for an SAR campaign aimed at a novel biological target where thiazoles have shown preliminary promise [1]. However, the researcher must be prepared to generate all primary biological data (e.g., IC50, MIC) de novo, as no baseline activity is established in the literature. The value proposition lies not in known potency but in its unique substitution pattern, which may probe a specific region of chemical space unexplored by better-characterized analogs. This scenario is high-risk and requires significant in-house screening and chemistry capabilities.

Thiazole Functionalization Method Development

The compound's functional groups (thiazole, acetamide, and methyl ester) make it a suitable model substrate for developing and testing new synthetic methodologies in organic chemistry [2]. For instance, it could be used to explore selective hydrolysis conditions, new amide coupling protocols, or the reactivity of the thiazole ring towards electrophilic substitution. The absence of a known synthetic route is a disadvantage for its use as an intermediate, but an advantage for method development, as it represents an unsolved synthetic challenge.

Analytical Reference Standard Application

If a validated sample of sufficient purity (e.g., >95% by HPLC) can be obtained from a reputable vendor, this compound could serve as a reference standard or system suitability test compound for analytical methods (e.g., HPLC, LC-MS) designed to detect or quantify related thiazole-containing impurities in pharmaceutical preparations [3]. Its unique mass and chromatographic properties would allow it to be distinguished from other common thiazole intermediates, making it a useful marker for specific synthetic routes.

Application
Selection Property
Validation Focus
Exploratory SAR Studies
Thiazole substitution pattern diversity
De novo bioactivity screening (IC50, MIC)
Thiazole Functionalization Method Development
Functional group tolerance (methyl ester, acetamide)
Reaction condition optimization and yield assessment
Analytical Reference Standard Research
Purity and chromatographic profile
Purity verification (>95% HPLC)
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